N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide
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Overview
Description
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide is an organic compound characterized by the presence of a cyclopentene ring and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide typically involves the reaction of cyclopent-3-en-1-ylmethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a saturated amide.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated amides.
Substitution: Substituted amides with various alkyl groups.
Scientific Research Applications
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide: Unique due to the presence of both a cyclopentene ring and a prop-2-enamide group.
N-(2-Cyclopentyl)prop-2-enamide: Lacks the double bond in the cyclopentene ring.
N-(2-Cyclopent-3-en-1-ylethyl)but-2-enamide: Contains an additional carbon in the alkenyl chain.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of both a cyclopentene ring and a prop-2-enamide group allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
N-(2-cyclopent-3-en-1-ylethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-10(12)11-8-7-9-5-3-4-6-9/h2-4,9H,1,5-8H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJNOQMXLMXARD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1CC=CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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